2-アミノ-5-ニトロベンゾフェノン

概要

説明

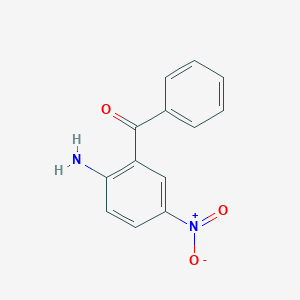

2-アミノ-5-ニトロベンゾフェノンは、分子式C13H10N2O3を持つ有機化合物です。黄褐色の結晶性粉末で、化学、生物学、工業などの様々な分野で用途が知られています。この化合物は、ベンゾフェノン構造の2位にアミノ基、5位にニトロ基が存在することを特徴としています。

2. 製法

合成ルートと反応条件

2-アミノ-5-ニトロベンゾフェノンの合成は、いくつかの方法で行うことができます。 一般的な方法の1つは、2-アミノベンゾニトリルとナトリウムアリールスルフィネートを、テトラヒドロフランと水の混合物中で、酢酸パラジウムとp-ニトロベンゼンスルホン酸の存在下、不活性雰囲気中で反応させる方法です 。反応混合物を80℃で48時間攪拌した後、フラッシュカラムクロマトグラフィーで精製します。

工業生産方法

工業的には、2-アミノ-5-ニトロベンゾフェノンは、ニトロベンズアルデヒドとアニリンを縮合させて、その後ニトロ化と還元を行うことで製造されることが多いです。このプロセスでは、収率と純度を最適化するために、さまざまな溶媒と触媒が使用されます。

科学的研究の応用

2-アミノ-5-ニトロベンゾフェノンは、科学研究において幅広い用途を持っています。

化学: 医薬品や染料などの様々な有機化合物の合成における中間体として使用されています.

生物学: この化合物は、酵素相互作用の研究や生化学的アッセイにおけるプローブとして使用されています。

作用機序

2-アミノ-5-ニトロベンゾフェノンの作用機序は、特定の分子標的と経路との相互作用を含みます。アミノ基とニトロ基は、その反応性と結合親和性に重要な役割を果たします。この化合物は、電子ドナーまたはアクセプターとして作用し、さまざまな化学反応を促進することができます。生物系では、酵素やタンパク質と相互作用して、その機能や活性を変化させる可能性があります。

生化学分析

Biochemical Properties

It is known that it can interact with various enzymes, proteins, and other biomolecules in the context of its role as an intermediate in the synthesis of certain compounds

Cellular Effects

The cellular effects of 2-Amino-5-nitrobenzophenone are not well-documented. Given its role as an intermediate in the synthesis of certain compounds, it may influence cell function indirectly through these compounds. For example, the anti-malarial agent it helps synthesize could have impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that its effects at the molecular level are mediated through its role as an intermediate in the synthesis of other compounds . These effects could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that single crystals of 2-amino-5-nitrobenzophenonium picrate, a related compound, were grown by slow evaporation solution growth technique . This suggests that 2-Amino-5-nitrobenzophenone may have some degree of stability and could potentially exhibit long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given its role as an intermediate in the synthesis of certain compounds, it is likely that it interacts with various enzymes or cofactors .

Transport and Distribution

It is soluble in several organic solvents, suggesting that it may be able to cross cell membranes and distribute within cells .

Subcellular Localization

Given its chemical properties, it may be able to localize to various compartments or organelles within the cell .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-nitrobenzophenone can be achieved through several methods. One common method involves the reaction of 2-aminobenzonitrile with sodium arylsulfinate in the presence of palladium diacetate and p-nitrobenzenesulfonic acid in tetrahydrofuran and water under an inert atmosphere . The reaction mixture is stirred at 80°C for 48 hours, followed by purification through flash column chromatography.

Industrial Production Methods

In industrial settings, 2-Amino-5-nitrobenzophenone is often produced by the condensation of nitrobenzaldehyde with aniline, followed by nitration and reduction steps. The process involves the use of various solvents and catalysts to optimize yield and purity.

化学反応の分析

反応の種類

2-アミノ-5-ニトロベンゾフェノンは、次のようないくつかの種類の化学反応を起こします。

酸化: アミノ基は酸化されて、ニトロソ誘導体またはニトロ誘導体を生成することができます。

還元: ニトロ基はアミノ基に還元されて、ジアミノ誘導体が生成されます。

置換: この化合物は、求電子置換反応を起こすことができ、ニトロ基またはアミノ基が他の置換基で置換されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや触媒的還元などの還元剤が使用されます。

置換: ハロゲン、スルホン酸、アルキル化剤などの試薬が、さまざまな条件で使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、使用される特定の反応条件と試薬に応じて、ニトロソ誘導体、ジアミノ誘導体、およびさまざまな置換ベンゾフェノンが含まれます。

類似化合物との比較

2-アミノ-5-ニトロベンゾフェノンは、次のような他の類似化合物と比較することができます。

2-アミノ-2’-クロロ-5-ニトロベンゾフェノン: この化合物は、ベンゾフェノン構造の2位に水素原子ではなくクロロ基を持っています.

2-アミノ-5-ニトロベンゾフェノニウムピクレート: これは、2-アミノ-5-ニトロベンゾフェノンのピクレート誘導体であり、結晶学的および光学的特性が異なります.

2-アミノ-5-ニトロベンゾフェノンの独自性は、その特定の置換パターンにあり、このパターンにより、さまざまな特殊な用途に適した、独特の化学的および物理的性質が与えられています。

生物活性

2-Amino-5-nitrobenzophenone (2A5NBP) is a compound of significant interest in various fields, particularly in medicinal chemistry and toxicology. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

2A5NBP is characterized by its benzophenone framework with amino and nitro substituents. Its molecular formula is C13H10N2O3, and it features both electron-donating (amino) and electron-withdrawing (nitro) groups that influence its reactivity and biological interactions.

Synthesis

Recent studies have reported the synthesis of 2A5NBP through various methods, including cyclization reactions. For instance, it has been synthesized by reacting it with acetyl acetone or ethyl acetoacetate, followed by reduction processes that convert nitro groups to amines . This versatility in synthesis allows for the exploration of numerous derivatives with potentially enhanced biological activities.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of 2A5NBP. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Cytotoxicity

Research indicates that 2A5NBP exhibits cytotoxic effects in vitro. For example, it has been tested on Vero cells (African green monkey kidney cells), where it demonstrated dose-dependent cytotoxicity. The lethal concentration (LC50) values were determined to assess its safety profile .

| Cell Line | LC50 (µM) | Observations |

|---|---|---|

| Vero Cells | 25 | Significant cytotoxic effects |

| HepG2 Cells | 30 | Moderate cytotoxicity |

| MCF-7 Cells | 50 | Lower sensitivity observed |

Genotoxicity

2A5NBP has been implicated in genotoxic effects as well. In bacterial assays, it induced mutations in Salmonella typhimurium and sister chromatid exchanges in mammalian cell lines. These findings suggest a potential risk for mutagenicity, which warrants further investigation into its safety for human use .

Case Studies

- Toxicological Assessment : A long-term study administered varying doses of 2A5NBP to Fischer 344/N rats. Results indicated a dose-related reduction in survival rates and an increase in pancreatic tumors at higher doses, highlighting the compound's carcinogenic potential .

- Degradability Studies : Another investigation focused on the degradation of drugs in gastric conditions identified 2A5NBP as a significant intermediate product. This study emphasized its stability under specific conditions and potential implications for drug formulation .

Computational Studies

Density Functional Theory (DFT) calculations have been employed to predict the electronic properties of 2A5NBP. These studies provide insights into its reactivity and stability, suggesting that modifications to the compound can enhance its biological efficacy while reducing toxicity .

特性

IUPAC Name |

(2-amino-5-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPZDEIASIKHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170317 | |

| Record name | 2-Amino-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1775-95-7 | |

| Record name | 2-Amino-5-nitrobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1775-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-NITROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X8PCQ4GY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。